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molecular formula C15H29N3O4 B8751641 4-(N'-Tert-butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 380226-99-3

4-(N'-Tert-butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8751641
M. Wt: 315.41 g/mol
InChI Key: OZMGOSCBZLQLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531540B2

Procedure details

A mixture of 0.1 mole of 4-(N′-tert-Butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester (starting compound A6) and 150 ml of concentrated hydrochloric acid is heated at 90° C. for 60 min after which the clear solution is evaporated. The residue is washed with tetrahydrofurane, filtered off and dried under vacuum. M.p. 256-259° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][NH:15]C(OC(C)(C)C)=O)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>>[ClH:23].[ClH:23].[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][NH2:15])[CH2:10][CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NNC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
WASH
Type
WASH
Details
The residue is washed with tetrahydrofurane
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
Cl.Cl.N1CCC(CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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